molecular formula C22H21NO4S B6485090 N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide CAS No. 941993-30-2

N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide

Cat. No.: B6485090
CAS No.: 941993-30-2
M. Wt: 395.5 g/mol
InChI Key: FNJRBXFVQHALFB-UHFFFAOYSA-N
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Description

N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides Compounds in this class are known for their diverse applications in medicinal chemistry, material science, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenoxyphenyl Intermediate: The initial step involves the reaction of phenol with a halogenated benzene derivative to form the phenoxyphenyl intermediate.

    Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the propane-2-sulfonyl group.

    Amidation: Finally, the sulfonylated intermediate undergoes amidation with a benzoyl chloride derivative to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides, thiols.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and benzamide groups can play a crucial role in binding to the target site, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenoxyphenyl)benzamide: Lacks the sulfonyl group, which may affect its reactivity and biological activity.

    4-(propane-2-sulfonyl)benzamide: Lacks the phenoxyphenyl group, which may influence its overall properties.

    N-(2-phenoxyphenyl)-4-(methylsulfonyl)benzamide: Similar structure but with a different sulfonyl group, potentially altering its chemical and biological behavior.

Uniqueness

N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide is unique due to the presence of both the phenoxyphenyl and propane-2-sulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-phenoxyphenyl)-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S/c1-16(2)28(25,26)19-14-12-17(13-15-19)22(24)23-20-10-6-7-11-21(20)27-18-8-4-3-5-9-18/h3-16H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJRBXFVQHALFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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